N,N'-Dibenzylethylenediamine (DBED) is an organic compound with the chemical formula C16H20N2. While it doesn't possess any remarkable properties itself, DBED finds its importance as a key intermediate in the synthesis of various antibiotics, particularly those belonging to the β-lactam family, which includes penicillin and cephalosporins [, ].
N,N'-Dibenzylethylenediamine (DBED) is a colorless to light yellow liquid organic compound with the chemical formula C₁₆H₂₀N₂ []. It is a type of aromatic diamine, meaning it contains two amine groups (NH₂) connected by an ethylene chain (CH₂-CH₂), with both amine groups attached to a benzene ring (C₆H₆) []. DBED is an important intermediate in the synthesis of various antibiotics, particularly β-lactam antibiotics like penicillins and cephalosporins [, ].
The key feature of DBED's structure is the presence of two benzene rings connected by an ethylenediamine backbone. The amine groups on each end can participate in hydrogen bonding and form complexes with metal ions. This chelating ability is crucial for its role in antibiotic synthesis [].
DBED is typically synthesized by the reaction of benzylamine (C₆H₅CH₂NH₂) with 1,2-dichloroethane (ClCH₂CH₂Cl) under basic conditions [].
2 C₆H₅CH₂NH₂ + ClCH₂CH₂Cl + 2 NaOH -> C₆H₅CH₂N(CH₂)₂CH₂C₆H₅ + 2 NaCl + 2 H₂O
DBED serves as a key starting material for the synthesis of various β-lactam antibiotics. It reacts with phosgene (COCl₂) to form N,N'-dibenzylethylenediamine diisocyanate, which is then used to create the β-lactam ring, the core structure of these antibiotics [, ].
DBED itself does not have a known mechanism of action in biological systems. Its primary function is as a precursor for the synthesis of antibiotics.
Research indicates that N,N'-Dibenzylethylenediamine exhibits various biological activities, particularly in the realm of medicinal chemistry. Its derivatives have shown potential as anticancer agents, with studies highlighting their ability to target specific cellular pathways. The compound's structural features allow for interaction with biological molecules, which may lead to therapeutic applications.
N,N'-Dibenzylethylenediamine can be synthesized through several methods:
N,N'-Dibenzylethylenediamine is distinguished by its ability to form stable complexes with metal ions due to its bidentate nature and the electron-donating properties of the benzyl groups. This makes it particularly valuable in catalysis and materials science compared to other similar compounds that may not exhibit such strong coordination capabilities.
Interaction studies have focused on the binding affinities of N,N'-Dibenzylethylenediamine with various metal ions and biological molecules. These studies reveal insights into its role as a bidentate ligand and its potential effects on biological systems. For instance, its interactions with nickel(II) have been extensively characterized, shedding light on the kinetics and mechanisms involved in complex formation .
The catalytic hydrogenation of N,N'-dibenzalethylenediamine represents the most widely adopted industrial methodology for the synthesis of N,N'-dibenzylethylenediamine [1] [2]. This process involves the reduction of the carbon-nitrogen double bonds in the precursor compound N,N'-dibenzalethylenediamine, which is readily synthesized through the condensation reaction of benzaldehyde with ethylenediamine [3] [4].
The fundamental reaction mechanism proceeds through the adsorption of both hydrogen molecules and the dibenzylidene substrate onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to the imine carbon centers [2] [5]. Adams catalyst, also known as platinum dioxide, demonstrates exceptional activity in this transformation by converting to platinum black under hydrogenation conditions, which serves as the true catalytic species [5]. The platinum black provides optimal binding energy for hydrogen adsorption while facilitating efficient hydrogen transfer to the substrate molecules.
Industrial implementations typically employ N,N'-dibenzalethylenediamine as the starting material, which exhibits superior stability compared to other imine precursors and can be readily purified through conventional crystallization techniques [1] [6]. The precursor preparation involves treating benzaldehyde with ethylenediamine in stoichiometric proportions, typically in the presence of a dehydrating agent to drive the condensation reaction to completion [3].
Recent developments have focused on nitrogen-doped mesoporous carbon-supported noble metal catalysts, which demonstrate enhanced selectivity and activity compared to conventional catalyst systems [1] [6]. These advanced catalyst materials exhibit noble metal loadings of 1-10 weight percent and provide superior dispersion of active sites, resulting in turnover frequencies exceeding 500 hour⁻¹ under optimal conditions [6].
Method | Solvent System | Temperature (°C) | Pressure (psi) | Reaction Time (hours) | Yield (%) |
---|---|---|---|---|---|
Platinum Oxide Catalyst | Ethyl Acetate | 20-25 | 50 | 7 | 93 |
Palladium on Carbon (5%) | Ethyl Acetate | 25-30 | 50 | 6-8 | 88-92 |
Palladium on Carbon (10%) | Amyl Acetate | 25-30 | 50 | 6-8 | 89-93 |
Nitrogen-Doped Mesoporous Carbon Supported Pd | Ethyl Acetate | 25-30 | 50 | 5-7 | 95-98 |
Nitrogen-Doped Mesoporous Carbon Supported Pt | Ethyl Acetate | 25-30 | 50 | 5-7 | 96-99 |
The selection of appropriate solvent systems represents a critical parameter in optimizing the hydrogenation of N,N'-dibenzalethylenediamine to N,N'-dibenzylethylenediamine [7] [8]. Ethyl acetate and amyl acetate emerge as the two predominant solvent choices in industrial applications, each offering distinct advantages and limitations in terms of reaction kinetics, product selectivity, and economic considerations.
Ethyl acetate demonstrates superior performance as a hydrogenation solvent due to its optimal hydrogen solubility characteristics and favorable interaction with both substrate and catalyst surfaces [7] [8]. The solvent exhibits a boiling point of 77.1°C, which facilitates efficient heat management during the exothermic hydrogenation process while maintaining adequate vapor pressure for hydrogen mass transfer [7]. Research indicates that ethyl acetate enhances reaction rates by providing improved hydrogen dissolution, with hydrogen solubility measurements showing concentrations approximately 25% higher compared to amyl acetate under identical pressure and temperature conditions [8].
Amyl acetate, with its higher boiling point of 149.1°C, offers advantages in terms of thermal stability and reduced solvent volatility during extended reaction periods [9]. However, the increased molecular weight and viscosity of amyl acetate result in diminished mass transfer rates, leading to reaction rate reductions of approximately 15% compared to ethyl acetate systems [8]. The higher boiling point also complicates solvent recovery operations, requiring higher distillation temperatures that may impact product quality.
Comparative kinetic studies demonstrate that ethyl acetate systems achieve completion of the hydrogenation reaction in 6-8 hours under standard conditions (25-30°C, 50 psi hydrogen pressure), while amyl acetate systems typically require 8-10 hours for equivalent conversion levels [10] [9]. The enhanced reaction kinetics in ethyl acetate correlate with improved catalyst wetting and substrate solubility, factors that contribute to increased catalytic turnover frequencies.
Solvent | Boiling Point (°C) | Hydrogen Solubility (relative) | Reaction Rate Enhancement | Product Selectivity (%) | Cost Factor (relative) |
---|---|---|---|---|---|
Ethyl Acetate | 77.1 | High | 1.0 (baseline) | 95-98 | 1.0 |
Amyl Acetate | 149.1 | Medium | 0.85 | 93-96 | 1.4 |
Methanol | 64.7 | High | 1.2 | 92-95 | 0.8 |
Ethanol | 78.4 | Very High | 1.3 | 94-97 | 0.9 |
Dichloromethane | 39.6 | Low | 0.6 | 88-92 | 1.2 |
Economic analysis reveals that ethyl acetate represents the more cost-effective choice, with raw material costs approximately 30% lower than amyl acetate on a volume basis [9]. Additionally, the lower boiling point of ethyl acetate facilitates more energy-efficient solvent recovery through atmospheric distillation, whereas amyl acetate recovery requires vacuum distillation systems that increase operational complexity and energy consumption.
The selection of appropriate hydrogenation catalysts fundamentally determines the efficiency, selectivity, and economic viability of N,N'-dibenzylethylenediamine production [5] [11] [12]. Three primary catalyst categories dominate industrial applications: platinum oxide (Adams catalyst), palladium-based systems, and carbon-supported variants of both platinum and palladium metals.
Platinum oxide, commonly referred to as Adams catalyst, represents the classical choice for imine hydrogenation reactions due to its exceptional activity and selectivity [5]. This catalyst system functions through in-situ reduction to platinum black, which provides optimal hydrogen binding energies and facilitates efficient hydrogen transfer to the substrate molecules [5]. Platinum oxide demonstrates turnover frequencies ranging from 450-650 hour⁻¹ under standard reaction conditions, with product selectivities consistently exceeding 96% [5] [13]. However, the heterogeneous nature of platinum oxide limits its reusability, with catalytic activity typically declining after 5-8 reaction cycles due to metal sintering and surface area reduction.
Palladium on carbon catalysts offer significant advantages in terms of stability and reusability compared to platinum oxide systems [11]. The carbon support provides high surface area (800-1000 m²/g) and excellent metal dispersion, resulting in enhanced catalytic longevity [11]. Palladium loadings of 5-10 weight percent demonstrate optimal performance, with higher loadings (10%) achieving turnover frequencies of 480-720 hour⁻¹ while maintaining selectivities above 95% [10] [11]. The carbon-supported palladium systems exhibit remarkable stability, maintaining catalytic activity for 20-25 reaction cycles without significant performance degradation.
Carbon-supported platinum catalysts combine the high intrinsic activity of platinum with the stability advantages of carbon supports [13] [11]. These systems demonstrate turnover frequencies of 380-520 hour⁻¹ with selectivities ranging from 94-96%, representing an intermediate performance profile between platinum oxide and palladium systems [13]. The carbon support facilitates catalyst recovery and regeneration, extending operational lifetime to 12-18 cycles under typical industrial conditions.
Catalyst Type | Active Metal Loading (%) | Surface Area (m²/g) | Turnover Frequency (h⁻¹) | Selectivity (%) | Stability (cycles) |
---|---|---|---|---|---|
Platinum Oxide (Adams Catalyst) | 100 | 15-25 | 450-650 | 96-99 | 5-8 |
Palladium on Carbon (5%) | 5 | 800-1000 | 320-480 | 94-97 | 15-20 |
Palladium on Carbon (10%) | 10 | 800-1000 | 480-720 | 95-98 | 20-25 |
Platinum on Carbon (5%) | 5 | 800-1000 | 380-520 | 94-96 | 12-18 |
Rhodium on Carbon (5%) | 5 | 700-900 | 280-420 | 92-95 | 10-15 |
Recent advances in catalyst design have focused on nitrogen-doped mesoporous carbon supports, which provide enhanced metal-support interactions and improved catalytic performance [6] [14]. These advanced support materials demonstrate superior metal dispersion and electronic modification effects that enhance both activity and selectivity compared to conventional carbon supports. Nitrogen-doped supports with palladium or platinum loadings of 1-10 weight percent achieve yields exceeding 95% while maintaining excellent stability characteristics.
The electronic properties of platinum and palladium catalysts significantly influence their hydrogenation performance [15] [16]. Platinum exhibits superior binding affinity for hydrogen molecules, facilitating rapid hydrogen activation and transfer processes [15]. Palladium demonstrates enhanced selectivity for imine reduction over aromatic ring hydrogenation, making it particularly suitable for preserving the benzyl groups during the reaction [16]. Carbon supports provide electronic modification effects that optimize the binding energies of both hydrogen and substrate molecules, contributing to improved catalytic performance.
The optimization of pressure and temperature conditions represents a fundamental requirement for maximizing yields in the hydrogenation of N,N'-dibenzalethylenediamine to N,N'-dibenzylethylenediamine [17] [18] [12]. The interdependent relationship between these parameters significantly influences reaction kinetics, product selectivity, and overall process efficiency.
Temperature optimization involves balancing reaction rate enhancement against potential catalyst deactivation and side reaction formation [17] [18]. Experimental studies demonstrate that optimal temperature ranges exist between 20-30°C for most catalyst systems, with peak yields achieved at 25°C under standard pressure conditions [19] [20]. Temperatures below 20°C result in diminished reaction rates due to reduced molecular kinetic energy and hydrogen solubility, requiring extended reaction times to achieve complete conversion [17]. Conversely, temperatures exceeding 35°C lead to decreased selectivity due to competitive hydrogenation of aromatic rings and catalyst deactivation through metal sintering.
Pressure optimization focuses on maximizing hydrogen availability while minimizing equipment costs and safety considerations [17] [19]. Standard operating pressures range from 30-70 psi, with optimal conditions varying based on catalyst type and temperature [19]. Lower pressures (30 psi) result in reduced hydrogen solubility and slower reaction rates, typically requiring 12-15 hours for complete conversion [20]. Higher pressures (70 psi) enhance hydrogen mass transfer and reaction kinetics, reducing reaction times to 7-9 hours while improving overall yields.
Temperature (°C) | Pressure 30psi Yield (%) | Pressure 50psi Yield (%) | Pressure 70psi Yield (%) | Optimal Pressure (psi) | Reaction Time Optimal (hours) |
---|---|---|---|---|---|
15 | 78 | 82 | 84 | 70 | 12 |
20 | 85 | 89 | 91 | 70 | 9 |
25 | 91 | 95 | 97 | 50 | 7 |
30 | 88 | 93 | 96 | 70 | 8 |
35 | 82 | 87 | 90 | 70 | 10 |
40 | 76 | 81 | 84 | 70 | 12 |
The optimization process reveals that maximum yields of 97% can be achieved at 25°C and 70 psi hydrogen pressure, with reaction completion in approximately 7 hours [19] [21]. These conditions represent the optimal balance between reaction kinetics, product selectivity, and energy efficiency. Alternative conditions at 30°C and 70 psi achieve yields of 96% in 8 hours, providing a viable alternative for processes requiring slightly elevated temperatures.
Advanced optimization techniques employ response surface methodology and experimental design principles to systematically explore the pressure-temperature parameter space [19] [21]. These approaches enable identification of optimal operating conditions while minimizing the number of experimental trials required for process development. Machine learning algorithms have also been applied to predict optimal conditions based on catalyst properties and substrate characteristics, accelerating the optimization process for novel catalyst systems [21].
The economic implications of pressure-temperature optimization extend beyond yield considerations to include energy consumption, equipment design, and operational safety [17] [18]. Higher pressure operations require more robust reactor designs and safety systems, increasing capital costs but potentially reducing operational time and energy consumption per unit product. Temperature control systems must balance heating and cooling requirements to maintain optimal conditions throughout the reaction period.
The purification of N,N'-dibenzylethylenediamine following catalytic hydrogenation requires sophisticated separation techniques to achieve the high purity standards demanded by pharmaceutical and chemical applications [9] [22] [23]. Fractional distillation under vacuum emerges as the preferred methodology, offering superior product purity and recovery efficiency compared to alternative purification approaches.
Fractional distillation under vacuum provides significant advantages over atmospheric distillation by reducing the operating temperature required for product separation [9] [24]. N,N'-dibenzylethylenediamine exhibits a normal boiling point of 195-205°C at atmospheric pressure, temperatures that may promote thermal decomposition and product degradation [9] [22]. Vacuum distillation at 20 mmHg reduces the distillation temperature to 140-150°C, while operation at 5 mmHg further decreases the temperature to 110-120°C, substantially minimizing thermal stress on the product.
The implementation of vacuum fractional distillation typically involves a multi-stage column equipped with efficient packing materials to maximize separation efficiency [24]. Initial distillation removes low-boiling impurities including residual solvents and unreacted precursor materials. The main fraction containing N,N'-dibenzylethylenediamine is collected within a narrow temperature range to ensure optimal purity. Final polishing distillation under high vacuum (5 mmHg) achieves product purities exceeding 98.5% with recovery yields of 94-98% [9] [22].
Purification Method | Operating Temperature (°C) | Product Purity (%) | Recovery Yield (%) | Time Required (hours) | Cost Factor (relative) |
---|---|---|---|---|---|
Fractional Distillation (Atmospheric) | 195-205 | 94-96 | 88-92 | 4-6 | 1.0 |
Fractional Distillation (Vacuum 20 mmHg) | 140-150 | 97-99 | 92-96 | 3-5 | 1.3 |
Fractional Distillation (Vacuum 5 mmHg) | 110-120 | 98-99.5 | 94-98 | 3-4 | 1.5 |
Liquid-Liquid Extraction | 25-30 | 88-92 | 85-90 | 2-3 | 0.8 |
Crystallization | 0-5 | 96-98 | 82-88 | 12-24 | 0.9 |
Column Chromatography | 25 | 99-99.8 | 90-95 | 6-8 | 2.0 |
Alternative purification methodologies include liquid-liquid extraction, crystallization, and column chromatography, each offering specific advantages for particular applications [25] [23]. Liquid-liquid extraction provides rapid separation at ambient temperatures but achieves lower product purities (88-92%) and requires additional purification steps [25]. Crystallization techniques can achieve high purities (96-98%) but suffer from reduced recovery yields (82-88%) due to product losses in mother liquors.
Column chromatography represents the highest purity purification option, achieving product purities exceeding 99.8%, but involves significantly higher costs and longer processing times [23]. This technique finds application in analytical-grade product preparation or when extremely high purity specifications must be met for specialized applications.
The optimization of vacuum distillation parameters involves careful control of pressure, temperature, and reflux ratio to maximize both purity and recovery [9] [24]. Pressure control systems maintain consistent vacuum levels throughout the distillation process, preventing pressure fluctuations that could impact separation efficiency. Temperature monitoring ensures precise control of heating rates and column temperature profiles to achieve optimal separation performance.
Energy integration considerations for vacuum distillation include heat recovery from condensation processes and optimization of vacuum system operations [24] [26]. Heat exchangers recover thermal energy from product condensation for feed preheating, reducing overall energy consumption. Vacuum system design incorporates appropriate pumping capacity and condenser sizing to maintain required pressure levels while minimizing energy requirements.
Single-crystal X-ray diffraction analysis of N,N'-Dibenzylethylenediamine in its free amine form has revealed fundamental structural characteristics that provide insight into the molecular geometry and packing behavior of this important pharmaceutical intermediate. The free amine crystallizes with a molecular formula of C₁₆H₂₀N₂ and a molecular weight of 240.34 grams per mole [1] [2].
Crystallographic studies have demonstrated that the free amine adopts a three-dimensional structure characterized by specific geometric parameters. The compound exhibits a refractive index of n²⁰/D 1.565 and a boiling point of 195°C at 4 mmHg, indicating significant intermolecular interactions even in the liquid phase [2]. The density of the crystalline material is reported as 1.02 grams per milliliter at 25°C [2].
X-ray diffraction analysis has confirmed the extended conformation of the ethylenediamine backbone, with the two benzyl substituents positioned to minimize steric hindrance. The crystallographic data reveals that the molecule adopts a conformation that allows for optimal packing efficiency while maintaining the structural integrity of the aromatic ring systems [2].
The space group determination and unit cell parameters for the free amine have been established through comprehensive diffraction studies. The crystal structure exhibits monoclinic symmetry in several derivative forms, suggesting a consistent packing motif across related structures [3] [4]. The crystallographic analysis has provided precise bond lengths and angles that are consistent with theoretical predictions for this class of compounds.
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₁₆H₂₀N₂ | [2] |
Molecular Weight | 240.34 g/mol | [2] |
Boiling Point | 195°C/4 mmHg | [2] |
Density | 1.02 g/mL (25°C) | [2] |
Refractive Index | n²⁰/D 1.565 | [2] |
The backbone configuration of N,N'-Dibenzylethylenediamine derivatives has been extensively characterized through crystallographic analysis, revealing a preference for the all-trans methylene-ammonium arrangement. This conformational preference is particularly evident in the quaternary ammonium salt forms of the compound [3].
In the tetramethylethylenediammonium derivative, crystallographic studies have confirmed that the central ethylene bridge adopts a trans configuration with respect to the nitrogen substituents. The structure exhibits an inversion center at the midpoint of the C-C bond, resulting in a perfectly symmetrical arrangement of the molecular framework [3]. This trans configuration is stabilized by the electrostatic repulsion between the positively charged nitrogen centers, which favors maximum separation of the charged groups.
The torsion angle analysis reveals that the C₈-C₈ᶦ bond (representing the central ethylene bridge) maintains a trans arrangement throughout the crystal structure. This configuration is further stabilized by the tetrahedral geometry around each nitrogen atom, which minimizes steric interactions between the benzyl and methyl substituents [3].
Bond length measurements from single-crystal diffraction studies demonstrate that the C-C bond length in the ethylene bridge is 1.511(7) Å, which is consistent with standard sp³-sp³ carbon-carbon single bond distances [3]. The C-N bond lengths range from 1.488(5) to 1.528(4) Å, indicating normal covalent bonding without significant strain or distortion [3].
The all-trans configuration provides several advantages:
The torsional angles of phenyl substituents in N,N'-Dibenzylethylenediamine structures play a crucial role in determining the overall molecular conformation and crystal packing arrangement. Detailed crystallographic analysis has revealed specific angular relationships that optimize both intramolecular stability and intermolecular interactions [3] [4].
In the dibromide dihydrate salt form, the dihedral angle between phenyl rings has been measured at 16.3(5)°, indicating a near-parallel arrangement of the aromatic systems [3]. This relatively small dihedral angle suggests significant π-π stacking interactions between adjacent phenyl rings, with the shortest distance between adjacent phenyl rings being approximately 3.6441 Å [3].
The (1R,2R)-1,2-diphenyl-1,2-ethanediamine monohydrobromide structure provides detailed torsional angle data that illuminates the conformational preferences of the phenyl substituents. The key torsional angles include:
These measurements demonstrate that the central C-C bond adopts a gauche conformation with fully staggered hydrogen atoms, minimizing both steric and electronic repulsions [4].
Phenyl ring orientations are further influenced by crystal packing effects. The aromatic rings arrange themselves in parallel layers within the crystal structure, maximizing van der Waals interactions and dispersion forces. This layered arrangement is stabilized by C-H···π interactions between the methylene bridge protons and the π-electron clouds of adjacent aromatic rings [3].
Structural Feature | Torsional Angle | Configuration | Reference |
---|---|---|---|
N-C-C-N backbone | -44.3(2)° | Gauche | [4] |
Phenyl-Phenyl dihedral | 16.3(5)° | Near-parallel | [3] |
C-C-C-C framework | 64.3(2)° | Staggered | [4] |
Aromatic spacing | 3.6441 Å | π-π stacking | [3] |
The packing effects also manifest in the molecular recognition patterns observed in the crystal structure. The phenyl rings show a tendency to form herringbone or parallel-displaced π-π stacking arrangements, which contribute significantly to the overall lattice energy and structural stability [3].
The salt forms of N,N'-Dibenzylethylenediamine exhibit distinctive hydrogen-bonding networks that significantly influence their crystal structures and physical properties. Comprehensive crystallographic analysis of various salt forms has revealed specific interaction patterns that stabilize the ionic lattices [3] [4] [5].
The N,N'-dibenzyl-N,N,N',N'-tetramethylethylenediammonium dibromide dihydrate structure demonstrates a sophisticated hydrogen-bonding network involving both the bromide anions and water molecules of solvation. The key hydrogen-bonding interactions include:
O-H···Br Hydrogen Bonds:
These interactions result in the formation of a unique eight-membered dibromide dihydrate ring structure, where water molecules bridge between bromide ions through hydrogen bonding [3]. This cyclic arrangement provides exceptional stability to the crystal lattice and influences the overall packing motif.
The (1R,2R)-1,2-diphenyl-1,2-ethanediamine monohydrobromide exhibits a three-dimensional hydrogen-bonding network with multiple N-H···Br interactions. The bromide ion participates in four N-H···Br hydrogen bonds with three adjacent cations:
N-H···Br Hydrogen Bond Parameters:
One N-H bond that is not involved in N-H···Br hydrogen bonding is oriented toward the π-cloud of a neighboring phenyl ring, with an H···C distance of 2.89(3) Å, demonstrating N-H···π interactions [4].
The N,N'-dibenzylethylenediamine diacetate (CAS 122-75-8) forms through protonation of both nitrogen atoms and association with acetate counterions. The diacetate salt exhibits:
The hydrogen-bonding network in the diacetate form involves N-H···O interactions between the protonated amine groups and the acetate oxygen atoms. The pH of aqueous solutions (5-6 for 50 g/L at 20°C) indicates the acidic nature of the diacetate salt, consistent with the presence of acetic acid in the crystal structure [5].
While specific crystallographic data for the dichloride salt of N,N'-dibenzylethylenediamine is limited in the current literature, the structure can be predicted based on analogous halide salts. The predicted hydrogen-bonding network would involve:
Expected N-H···Cl Interactions:
Salt Form | Hydrogen Bond Type | Distance Range (Å) | Network Topology | Reference |
---|---|---|---|---|
Dibromide dihydrate | O-H···Br | 3.295-3.304 | Eight-membered rings | [3] |
Monohydrobromide | N-H···Br | 3.279-3.560 | Three-dimensional | [4] |
Diacetate | N-H |
Corrosive;Acute Toxic;Irritant;Environmental Hazard